Vigabatrin, also known as γ-vinyl GABA (GVG), is a synthetic compound classified as a GABA analogue. [] It acts as a potent, selective, and irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. [, , , ] This inhibition leads to an increase in GABA concentrations in the brain. [, , , , , , , , , ] Although primarily recognized for its anticonvulsant properties, research explores its potential in various scientific domains. [, , , ]
Related Compounds
γ-Aminobutyric Acid (GABA)
Compound Description: γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. It plays a crucial role in regulating neuronal excitability and is involved in various physiological processes, including sleep, anxiety, and seizure activity. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: GABA is directly related to vigabatrin's mechanism of action. Vigabatrin acts as a selective, irreversible inhibitor of the enzyme GABA transaminase (GABA-T), responsible for GABA degradation. This inhibition leads to an increase in GABA concentrations in the brain, enhancing inhibitory neurotransmission and reducing seizure activity. [, , , , , , , , , , , , ]
Homocarnosine
Compound Description: Homocarnosine is a dipeptide composed of GABA and histidine. It is found in the brain and acts as a neuromodulator, potentially influencing GABAergic neurotransmission. []
Relevance: Administration of vigabatrin leads to increased homocarnosine levels in the cerebrospinal fluid (CSF). This increase is consistent with vigabatrin's GABAergic action, as homocarnosine is a GABA conjugate. []
Taurine
Compound Description: Taurine is a naturally occurring amino acid with various physiological functions, including osmoregulation, membrane stabilization, and neuromodulation. It is also believed to have antioxidant and neuroprotective properties. [, , , ]
Relevance: Studies have shown that vigabatrin treatment can lead to decreased taurine levels, particularly in albino animals, suggesting a potential link between taurine deficiency and vigabatrin-induced retinal toxicity. Taurine supplementation has been explored as a potential strategy to mitigate the retinal toxicity associated with vigabatrin. [, ]
Relevance: While vigabatrin primarily targets GABAergic neurotransmission, studies have shown that its administration can also affect glutamate levels in the CSF, particularly in the later stages after drug administration. This finding suggests that vigabatrin might influence excitatory mechanisms as well. []
Aspartate
Compound Description: Aspartate is another excitatory neurotransmitter in the central nervous system, although it is less abundant than glutamate. It is involved in various neuronal processes, including synaptic transmission and plasticity. []
Relevance: Similar to glutamate, aspartate levels in the CSF have been observed to increase following vigabatrin administration, further supporting the notion that vigabatrin might exert broader effects on neurotransmission beyond GABA. []
Carbamazepine
Compound Description: Carbamazepine is a commonly prescribed antiepileptic drug used to treat various seizure types. It acts primarily by blocking voltage-gated sodium channels, thereby reducing neuronal excitability. [, , ]
Relevance: Carbamazepine serves as a comparator drug in several studies evaluating the efficacy and safety of vigabatrin. This comparison helps assess the relative benefits and risks of vigabatrin in relation to a well-established antiepileptic treatment. [, , ]
Phenytoin
Compound Description: Phenytoin is another widely used antiepileptic drug that primarily acts by blocking voltage-gated sodium channels, similar to carbamazepine. It is effective in treating various seizure types, including generalized tonic-clonic and partial seizures. [, , ]
Relevance: Phenytoin is often studied alongside vigabatrin to compare their efficacy, safety, and potential drug interactions. It has been observed that vigabatrin can decrease phenytoin plasma concentrations, which might have clinical significance when these drugs are co-administered. [, , ]
Valproic Acid (Sodium Valproate)
Compound Description: Valproic acid (also known as sodium valproate) is a broad-spectrum antiepileptic drug that acts through multiple mechanisms, including enhancing GABAergic neurotransmission and blocking voltage-gated sodium channels. [, , ]
Relevance: Valproic acid is frequently used as a comparator drug in studies investigating the efficacy of vigabatrin, particularly in treating infantile spasms. Comparing the efficacy and safety profiles of these two drugs helps determine the most appropriate treatment strategies for specific seizure types and patient populations. [, , ]
Source and Classification
Vigabatrin was first synthesized in the 1980s and has since been classified under antiepileptic drugs. It is marketed under various trade names, including Sabril. The compound is recognized for its unique mechanism of action, which distinguishes it from other antiepileptic medications.
Synthesis Analysis
The synthesis of vigabatrin can be approached through several methods, each involving different chemical precursors and reaction conditions.
Methods and Technical Details
Initial Synthesis: The original synthesis involves the reduction of 4-amino-5-yne-hexanoic acid using a Lindlar catalyst in a hydrogen atmosphere, yielding vigabatrin.
Alternative Routes: Recent methods include:
The preparation of 2-vinyl cyclopropane-1,1-dicarboxylic acid diethyl ester, followed by reactions with ammonia and formamide to yield intermediates that lead to vigabatrin.
A carbohydrate-based synthesis utilizing D-glucose or D-galactose as chiral starting materials, employing Ferrier rearrangement techniques.
Molecular Structure Analysis
Vigabatrin features a unique molecular structure that contributes to its pharmacological properties.
Structure and Data
Chemical Structure: Vigabatrin contains a vinyl group attached to a pyrrolidine ring.
Molecular Geometry: The compound has one chiral center, resulting in a racemic mixture of R- and S-enantiomers.
Spectroscopic Data: The structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into its functional groups and connectivity.
Chemical Reactions Analysis
Vigabatrin undergoes various chemical reactions that are critical for its synthesis and functionality.
Reactions and Technical Details
Vinylation Reaction: A key step in synthesizing vigabatrin involves the vinylation of 5-ethoxy-2-pyrrolidinone, leading to the formation of 5-vinyl-2-pyrrolidinone, an important intermediate.
Hydrolysis Reactions: Hydrolysis under alkaline conditions transforms triisopropylsilyl derivatives into vigabatrin.
Mechanism of Action
Vigabatrin's mechanism of action is primarily linked to its effect on gamma-aminobutyric acid metabolism.
Process and Data
The drug inhibits gamma-aminobutyric acid transaminase, leading to increased levels of gamma-aminobutyric acid in the central nervous system. This action enhances inhibitory neurotransmission, providing therapeutic effects in seizure control. The inhibition is dose-dependent, making it crucial to monitor plasma levels during treatment.
Physical and Chemical Properties Analysis
Understanding the physical and chemical properties of vigabatrin is essential for its application in pharmaceuticals.
Physical Properties
Appearance: Vigabatrin is typically presented as a white to off-white powder.
Melting Point: It has a melting range between 171°C and 176°C.
Solubility: Vigabatrin is soluble in water with a pH range from 6.342 to 6.972.
Chemical Properties
Ionizable Groups: The compound has two ionizable groups - a carboxylic acid (pKa = 4.0) and an amine (pKa = 9.7), which influence its pharmacokinetics and solubility characteristics.
Applications
Vigabatrin's primary application lies within the field of neurology as an antiepileptic agent.
Scientific Uses
Epilepsy Treatment: It is particularly effective for refractory complex partial seizures.
Research Applications: Vigabatrin is also used in research settings to study gamma-aminobutyric acid metabolism and its implications in various neurological disorders.
Freely soluble in water Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane 9.66e+01 g/L
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vigabatrin Hcl(γ-Vinyl-GABA; Sabril) is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that irreversibly inhibits the catabolism of GABA by GABA transaminase.IC50 value:Target: GABA transaminaseClinical studies have shown that vigabatrin is superior to placebo in decreasing the frequency of infantile spasms. In tuberous sclerosis, vigabatrin may be considered the first-line treatment for IS. The mode of action is increasing concentrations of the inhibitory neurotransmitter GABA in the brain.A significant increase in seizure threshold was observed following systemic (i.p.) administration of high (600 or 1200 mg/kg) doses of vigabatrin. Bilateral microinjection of vigabatrin (10 μg) into either the anterior or posterior SNr also increased seizure threshold, but less markedly than systemic treatment.
Sulmazole is an imidazopyridine that is 1H-imidazo[4,5-b]pyridine which is substituted at position 2 by a 2-methoxy-4-(methylsulfinyl)phenyl group. An A1 adenosine receptor antagonist, it was formerly used as a cardiotonic agent. It has a role as a cardiotonic drug, an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor and an adenosine A1 receptor antagonist. It is an imidazopyridine and a sulfoxide.
Tolebrutinib is an orally bioavailable, brain-penetrant, selective, small molecule inhibitor of Bruton's tyrosine kinase (BTK), with potential immunomodulatory and anti-inflammatory activities. Upon oral administration, tolebrutinib is able to cross the blood-brain barrier and inhibits the activity of BTK both peripherally and in the central nervous system (CNS). This prevents the activation of the B-cell antigen receptor (BCR) signaling pathway, and the resulting immune activation and inflammation. The inhibition of BTK activity also prevents microglial inflammatory signaling in the CNS, and the resulting immune activation, neuroinflammation and neurodegeneration. BTK, a cytoplasmic tyrosine kinase and member of the Tec family of kinases, plays an important role in B lymphocyte development, activation, signaling, proliferation and survival. In addition to B cells, BTK is also expressed in innate immune cells, including macrophages and microglia, and plays an important role in the regulation of microglial inflammatory signaling.
Tolclofos-methyl is an organic thiophosphate that is 2,6-dichloro-4-methylphenol in which the hydrogen of the hydroxy group group has been replaced by a dimethoxyphosphorothioyl group. Tolclofos-methyl is a phospholipid biosynthesis inhibitor and fungicide that is used for controlling soil-borne diseases caused by Typhula incarnata, Corticium rolfsii, Typhula ishikariensis, and Rhizoctonia solani. It has a role as an antifungal agrochemical. It is an organic thiophosphate and a dichlorobenzene.
Tolfenamic acid is an aminobenzoic acid that is anthranilic acid in which one of the hydrogens attached to the nitrogen is replaced by a 3-chloro-2-methylphenyl group. Tolfenamic acid is used specifically for relieving the pain of migraine. It also shows anticancer activity. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and an EC 2.7.1.33 (pantothenate kinase) inhibitor. It is an aminobenzoic acid, an organochlorine compound and a secondary amino compound. It is functionally related to an anthranilic acid. Tolfenamic acid, with the formula N-(2-methyl-3-chlorphenyl)-anthranilic acid, is a nonsteroidal anti-inflammatory agent. It was discovered by scientists at Medica Pharmaceutical Company in Finland. It is used in the UK as a treatment for migraine under the name of Clotam. In the US, it presents a Status class I by the FDA. By the European Medicine Agency, it was granted in 2016 with the status of orphan for the treatment of supranuclear palsy. Tolfenamic Acid is an orally available, benzoic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic, analgesic and potential anti-neoplastic activities. Tolfenamic acid inhibits the activity of the enzymes cyclooxygenase (COX) I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. The decrease in prostaglandin synthesis results in the therapeutic effects of this agent. Tolfenamic acid also inhibits thromboxane A2 synthesis, by thromboxane synthase, which decreases platelet aggregation. In addition, this agent exerts anti-tumor effects through COX-dependent and independent pathways. Specifically, this agent induces the production of reactive oxygen species, causes DNA damage, increases nuclear factor-kappa B (NF-kB) activation and the expression of activating transcription factor 3 (ATF3) and NSAID-activated gene-1 (NAG1), and inhibits the expression of specificity proteins (Sp), which reduces the expression of Sp-dependent anti-apoptotic and growth-promoting proteins. Altogether, this enhances tumor cell apoptosis, and reduces tumor cell growth and angiogenesis.
Tolfenpyrad is an aromatic amide obtained by formal condensation of the carboxy group of 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid with the amino group of 1-[4-(4-methylphenoxy)phenyl]methylamine. It has a role as a mitochondrial NADH:ubiquinone reductase inhibitor, an agrochemical, an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor and an antifungal agent. It is a pyrazole insecticide, an aromatic amide, an aromatic ether and an organochlorine compound.